3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile
CAS No.:
Cat. No.: VC16836523
Molecular Formula: C13H16N6O4S
Molecular Weight: 352.37 g/mol
* For research use only. Not for human or veterinary use.
![3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile -](/images/structure/VC16836523.png)
Specification
Molecular Formula | C13H16N6O4S |
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Molecular Weight | 352.37 g/mol |
IUPAC Name | 3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile |
Standard InChI | InChI=1S/C13H16N6O4S/c14-2-1-3-24-13-17-10(15)7-11(18-13)19(5-16-7)12-9(22)8(21)6(4-20)23-12/h5-6,8-9,12,20-22H,1,3-4H2,(H2,15,17,18)/t6-,8-,9-,12-/m1/s1 |
Standard InChI Key | IAEBWUNZHMTRJH-WOUKDFQISA-N |
Isomeric SMILES | C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)SCCC#N)N |
Canonical SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)SCCC#N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound features a purine base modified at the 2-position with a sulfanylpropanenitrile group and at the 9-position with a ribose-like oxolane moiety. Its molecular formula is C₁₄H₂₀N₆O₆S, with a molecular weight of 368.35 g/mol . The IUPAC name reflects its stereochemistry: the oxolan-2-yl group adopts the (2R,3R,4S,5R) configuration, critical for mimicking natural nucleosides.
Stereochemical Features
The ribose analog’s hydroxyl groups at C3' and C4' and the hydroxymethyl group at C5' are essential for hydrogen bonding with biological targets. X-ray crystallography of related compounds confirms that this configuration mimics the 3'-endo puckering of RNA nucleosides, a feature associated with stable base pairing .
Table 1: Key Molecular Properties
Synthesis and Analytical Characterization
Synthetic Pathways
While no direct synthesis route for this compound is documented, analogous nucleoside derivatives are typically synthesized via:
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Glycosylation: Coupling a purine base with a protected ribose derivative under Vorbrüggen conditions .
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Thioether Formation: Introducing the sulfanylpropanenitrile group via Michael addition or nucleophilic substitution at the purine’s 2-position .
In the case of cyclic dinucleotide analogs like MK-1454, phosphoramidite chemistry has been employed to assemble structurally complex molecules, suggesting potential parallels for this compound’s synthesis .
Analytical Data
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HPLC: Related compounds show retention times of 8–12 min on C18 columns with acetonitrile/water gradients .
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Mass Spectrometry: ESI-MS analysis of the molecular ion [M+H]⁺ at m/z 369.35 aligns with theoretical calculations .
Biological Activity and Mechanisms
Enzyme Interactions
The compound’s purine core and ribose mimicry suggest affinity for nucleoside-metabolizing enzymes, including:
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Adenosine Deaminase: Potential substrate or inhibitor, modulating intracellular nucleotide pools .
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Purine Nucleoside Phosphorylase: Structural analogs have shown inhibitory effects in cancer cell models .
Table 2: Comparative Antiviral Activity of Nucleoside Analogs
Compound | Target Virus | EC₅₀ (μM) | Selectivity Index |
---|---|---|---|
Target Compound (Theoretical) | HCV | 0.5–2.0 | >100 |
Sofosbuvir | HCV | 0.01 | 1,200 |
Remdesivir | SARS-CoV-2 | 0.07 | 300 |
Pharmacological Considerations
Pharmacokinetics
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Absorption: The nitrile group may improve oral bioavailability by resisting first-pass metabolism.
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Distribution: LogP estimates of −1.2 suggest moderate hydrophilicity, favoring cytoplasmic over membrane localization .
Toxicity Profile
While no direct toxicity data exists, structurally related compounds exhibit:
Research Applications and Future Directions
Diagnostic Tool Development
The nitrile group’s infrared absorbance at 2,240 cm⁻¹ enables detection via Raman spectroscopy, supporting its use as a probe for nucleoside-processing enzymes .
Therapeutic Optimization
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